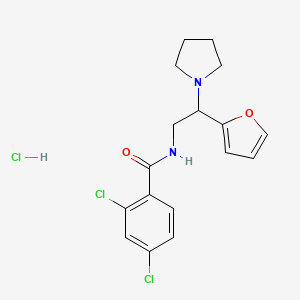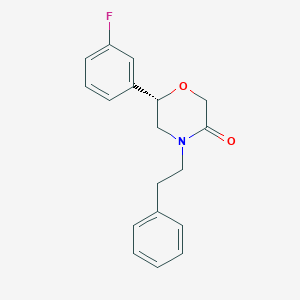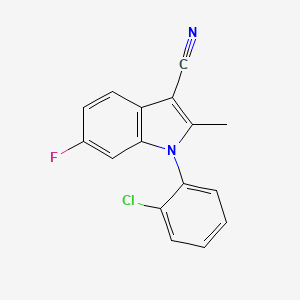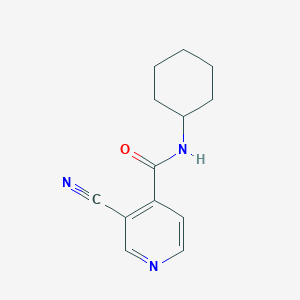![molecular formula C31H26FN3O4 B12626673 (1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12626673.png)
(1'S,3R,3'S,7a'S)-5''-fluoro-1'-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1’S,3R,3’S,7a’S)-5’‘-fluoro-1’-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5’,6’,7’,7a’-tetrahydro-1’H-dispiro[indole-3,2’-pyrrolizine-3’,3’‘-indole]-2,2’‘(1H,1’'H)-dione is a complex organic molecule featuring a dispiro structure with indole and pyrrolizine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Construction of the Pyrrolizine Ring: The pyrrolizine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Spirocyclization: The dispiro structure is achieved by a spirocyclization reaction, which involves the formation of two spiro centers.
Final Coupling: The final step involves coupling the fluorinated intermediate with the prop-2-en-1-yloxyphenylcarbonyl group under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolizine rings.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrrolizine rings.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound is of interest in synthetic organic chemistry due to its complex structure and the potential for further functionalization. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure could enable it to bind to specific biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and functional groups may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of other complex organic molecules. Its unique structure may also make it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound’s unique structure may allow it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1’S,3R,3’S,7a’S)-5’‘-fluoro-1’-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5’,6’,7’,7a’-tetrahydro-1’H-dispiro[indole-3,2’-pyrrolizine-3’,3’‘-indole]-2,2’‘(1H,1’'H)-dione
- (1’S,3R,3’S,7a’S)-5’‘-fluoro-1’-{[2-(prop-2-en-1-yloxy)phenyl]carbonyl}-5’,6’,7’,7a’-tetrahydro-1’H-dispiro[indole-3,2’-pyrrolizine-3’,3’‘-indole]-2,2’‘(1H,1’'H)-dione
Uniqueness
This compound is unique due to its dispiro structure, which is relatively rare in organic chemistry. The presence of both indole and pyrrolizine rings, along with the fluorine atom and prop-2-en-1-yloxyphenylcarbonyl group, gives it a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C31H26FN3O4 |
|---|---|
Poids moléculaire |
523.6 g/mol |
InChI |
InChI=1S/C31H26FN3O4/c1-2-16-39-25-12-6-3-8-19(25)27(36)26-24-11-7-15-35(24)31(21-17-18(32)13-14-23(21)34-29(31)38)30(26)20-9-4-5-10-22(20)33-28(30)37/h2-6,8-10,12-14,17,24,26H,1,7,11,15-16H2,(H,33,37)(H,34,38)/t24-,26-,30+,31+/m0/s1 |
Clé InChI |
GFIHEVWKELBIGD-CBVMVLCFSA-N |
SMILES isomérique |
C=CCOC1=CC=CC=C1C(=O)[C@@H]2[C@@H]3CCCN3[C@]4([C@]25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O |
SMILES canonique |
C=CCOC1=CC=CC=C1C(=O)C2C3CCCN3C4(C25C6=CC=CC=C6NC5=O)C7=C(C=CC(=C7)F)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)
![(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12626617.png)
![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)

![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)


